

S-Adenosyl-L-methionine Tosylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Adenosyl-L-methionine tosylate*

Cat. No.: *B15564661*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule of profound biological significance, acting as the principal methyl group donor in a vast array of metabolic reactions essential for cellular function.^[1] Found in all living cells, it is synthesized from adenosine triphosphate (ATP) and the essential amino acid methionine.^[1] Due to its inherent instability, SAMe is often formulated as a more stable salt, with **S-Adenosyl-L-methionine tosylate** being a prominent and widely utilized form in both research and clinical applications. This salt form confers greater chemical stability, making it a reliable reagent for laboratory investigations.
^[1]

This technical guide provides an in-depth overview of the core biochemical properties of **S-Adenosyl-L-methionine tosylate**, tailored for researchers, scientists, and professionals in drug development. It delves into its chemical and physical characteristics, its central role in key metabolic pathways, and its therapeutic implications. Detailed experimental protocols and visual representations of its biochemical interactions are provided to facilitate a comprehensive understanding and practical application of this vital molecule.

Physicochemical Properties

S-Adenosyl-L-methionine tosylate is a white to slightly off-white crystalline powder.^[2] Its stability is significantly enhanced compared to the free form of SAMe, a critical attribute for its

use as a therapeutic agent and a research compound.[\[3\]](#)

Chemical Structure

The chemical structure of **S-Adenosyl-L-methionine tosylate** comprises the S-adenosyl-L-methionine cation, a tosylate anion, and two sulfate anions.

Molecular Formula: C₂₂H₃₄N₆O₁₆S₄[\[4\]](#)

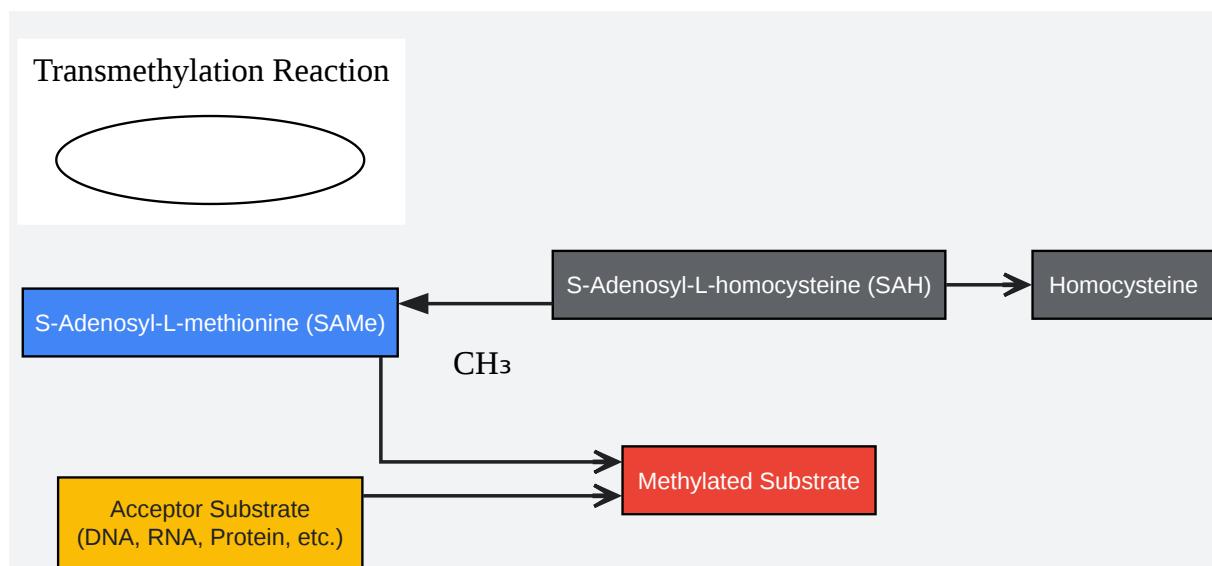
Molecular Weight: 766.8 g/mol [\[4\]](#)

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of **S-Adenosyl-L-methionine tosylate** is presented in the table below.

Property	Value	References
Melting Point	>122°C (decomposition)	[5]
138-144°C	[2]	
UV Absorption (λ_{max})	260 nm	[6]
Solubility	Highly soluble in water, ethanol, methanol, and acetic acid.	[2]
Water: 100 mg/mL (130.41 mM)	[7]	
DMF: 30 mg/mL	[6]	
DMSO: 30 mg/mL	[6]	
Ethanol: 10 mg/mL	[6]	
PBS (pH 7.2): 10 mg/mL	[6]	
pH (1 in 20 aqueous solution)	1.0–2.0	[8]

Note: Specific pKa values and detailed spectral data such as ^1H NMR, ^{13}C NMR, and mass spectrometry are not readily available in a consolidated format in the public domain but can be found through specialized databases and analytical services.[9][10][11]

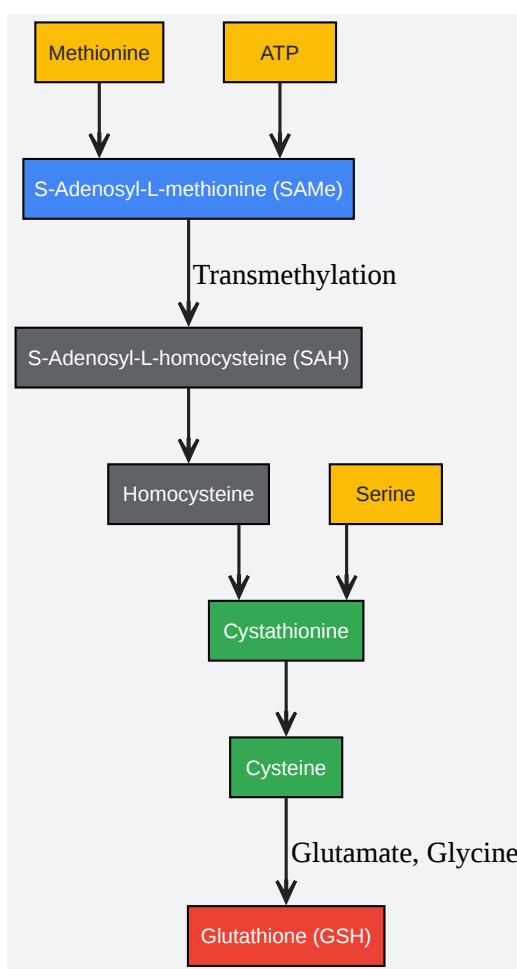

Biochemical Roles and Mechanisms of Action

SAMe tosylate serves as a precursor to the biologically active S-adenosyl-L-methionine. The primary and most well-understood function of SAMe is its role as a universal methyl donor in a process known as transmethylation.[1] It is also a key intermediate in two other major metabolic pathways: transsulfuration and aminopropylation.[10]

Transmethylation Pathway

In transmethylation reactions, SAMe donates its reactive methyl group to a wide variety of acceptor molecules, including DNA, RNA, proteins, and lipids.[1] These reactions are catalyzed by a large family of enzymes called methyltransferases. The transfer of the methyl group from SAMe results in the formation of S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[10]

The methylation of DNA and histones is a critical epigenetic mechanism for regulating gene expression. Protein methylation influences protein function, localization, and stability.



[Click to download full resolution via product page](#)

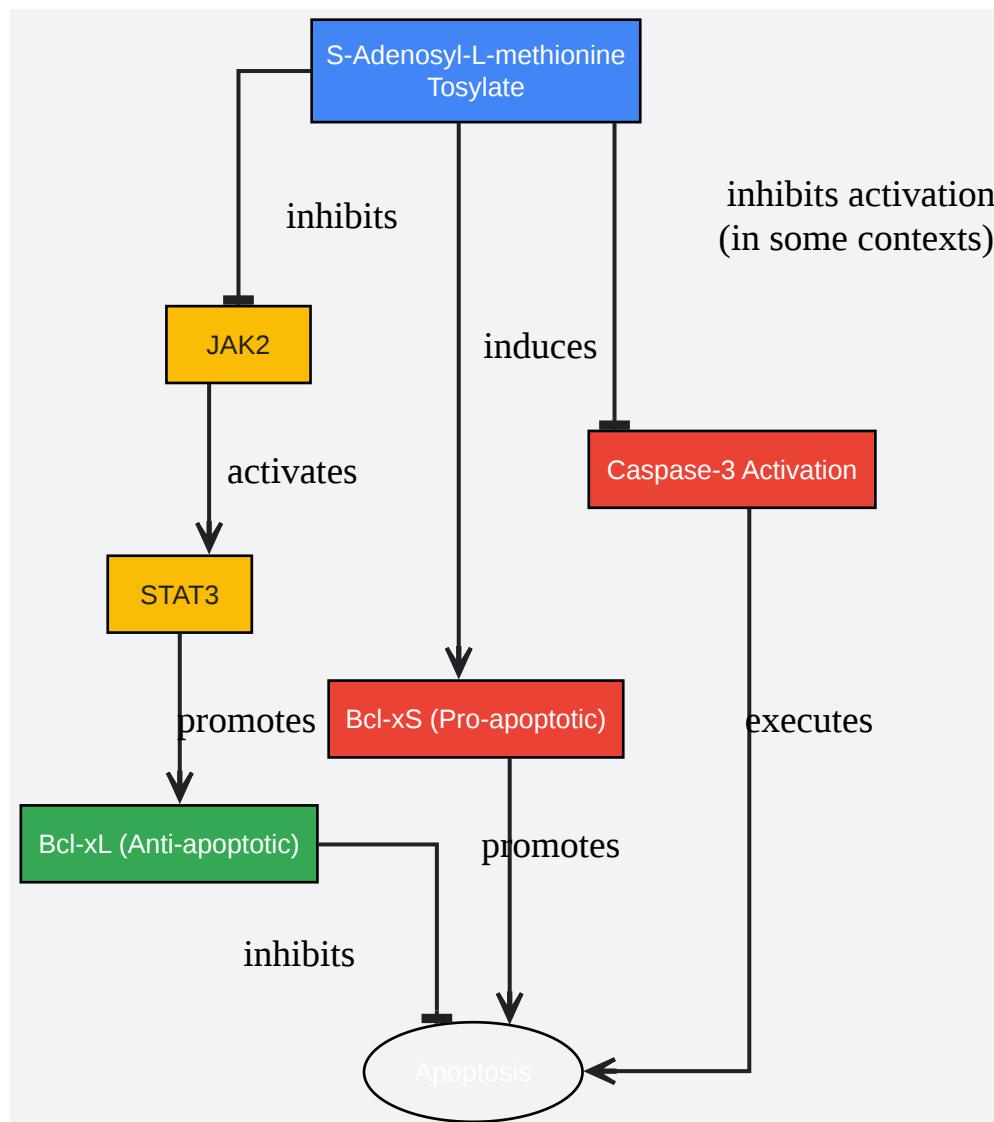
Transmethylation Pathway involving SAMe.

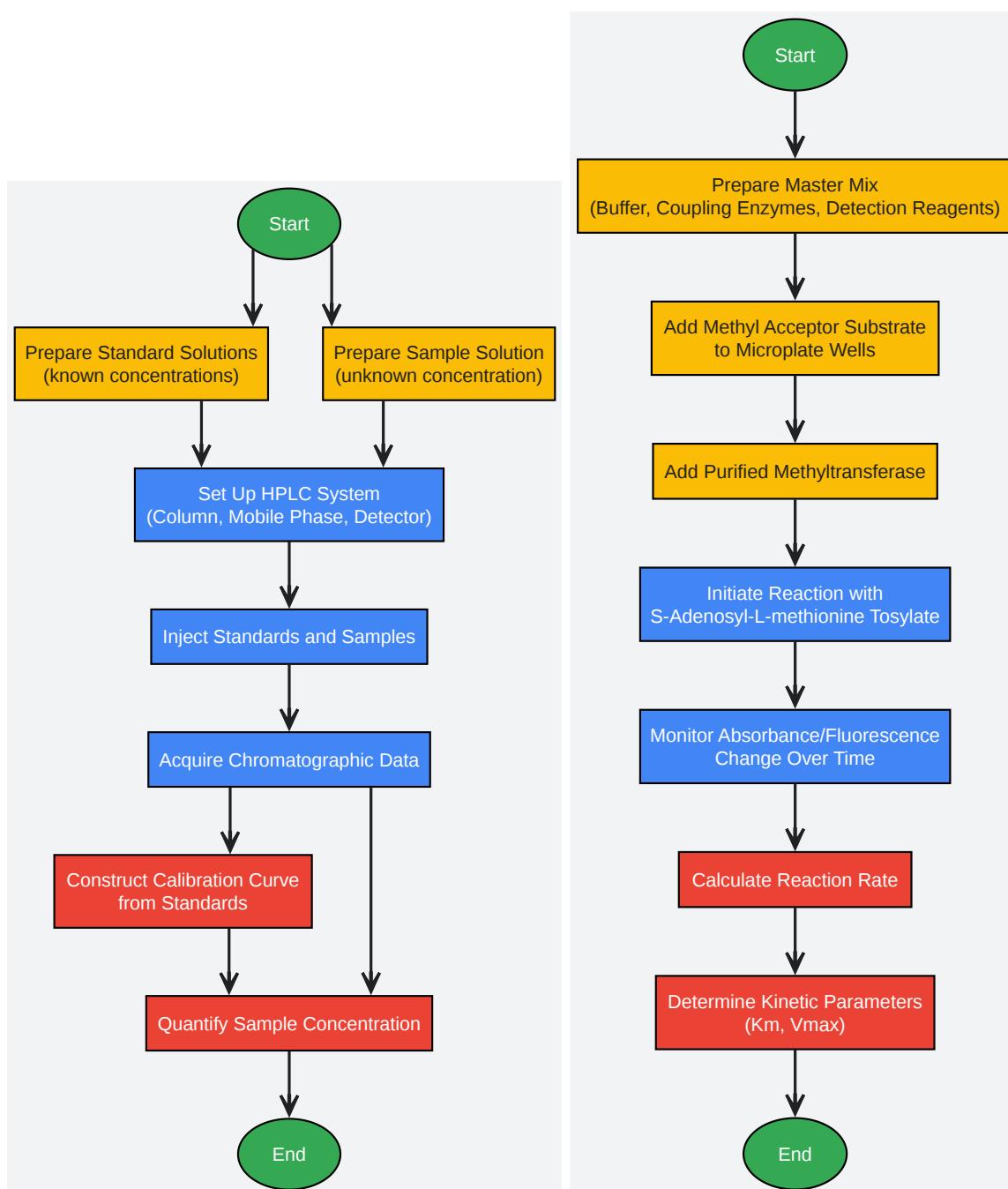
Transsulfuration Pathway and Glutathione Synthesis

The homocysteine generated from transmethylation can enter the transsulfuration pathway, particularly in the liver. This pathway converts homocysteine to cysteine, a precursor for the synthesis of the critical antioxidant glutathione (GSH).^[12] The transsulfuration pathway is essential for maintaining cellular redox balance and protecting against oxidative stress. SAMe itself can promote the production of glutathione, which is vital for detoxifying harmful substances in the liver.^{[13][14]}

[Click to download full resolution via product page](#)

Overview of the Transsulfuration Pathway.


Aminopropylation Pathway


In the aminopropylation pathway, SAMe is decarboxylated to form S-adenosylmethioninamine, which then serves as a donor of the aminopropyl group for the synthesis of polyamines such as spermidine and spermine. Polyamines are essential for cell growth, differentiation, and proliferation.

Therapeutic Applications and Biological Effects

The diverse biochemical roles of SAMe translate into a wide range of therapeutic applications and biological effects.

- **Hepatoprotective Effects:** SAMe is crucial for liver function, and its deficiency is associated with chronic liver diseases.[\[15\]](#) It has been shown to protect liver cells from damage induced by toxins and oxidative stress, partly through its role in glutathione synthesis.[\[4\]](#)[\[13\]](#)
- **Antidepressant Effects:** SAMe is involved in the synthesis of neurotransmitters like serotonin and dopamine, which play a key role in mood regulation.[\[13\]](#)[\[16\]](#)
- **Anti-inflammatory and Analgesic Effects:** SAMe has demonstrated efficacy in reducing pain and inflammation associated with osteoarthritis.[\[13\]](#)
- **Anticancer and Pro-apoptotic Roles:** SAMe exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[\[5\]](#)[\[17\]](#) It can induce apoptosis in liver cancer cells while protecting normal hepatocytes.[\[18\]](#) One mechanism involves the selective induction of the pro-apoptotic protein Bcl-xS.[\[18\]](#) It has also been shown to suppress the JAK2/STAT3 signaling pathway in gallbladder carcinoma cells.[\[19\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-L-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ademetionine Disulfate Tosylate Or S-Adenosyl-L-methionine Disulfate Tosylate BP EP USP CAS 97540-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. A simplified characterization of S-adenosyl-L-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | NA08266 [biosynth.com]
- 5. S-Adenosyl-L-methionine Disulfate Tosylate CAS#: 97540-22-2 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. drugfuture.com [drugfuture.com]
- 9. S-Adenosyl-L-methionine Disulfate Tosylate(97540-22-2) 1H NMR [m.chemicalbook.com]
- 10. bmse000059 S-(5'-Adenosyl)-L-methionine at BMRB [bmrbi.io]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0001185) [hmdb.ca]
- 12. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molcore.com [molcore.com]
- 14. S-adenosyl-L-methionine modifies antioxidant-enzymes, glutathione-biosynthesis and methionine adenosyltransferases-1/2 in hepatitis C virus-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S-Adenosyl-L-methionine Tosylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15564661#biochemical-properties-of-s-adenosyl-l-methionine-tosylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com